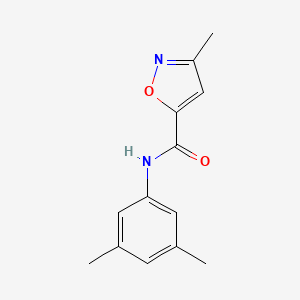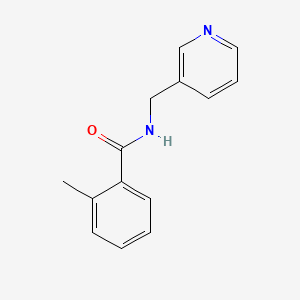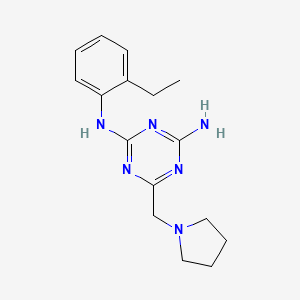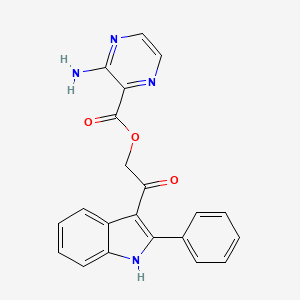![molecular formula C12H9ClN2O5S B7602910 5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B7602910.png)
5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid is a chemical compound that features a chloropyridine moiety linked to a sulfamoyl group and a hydroxybenzoic acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid typically involves the reaction of 3-chloropyridine-4-sulfonamide with 2-hydroxybenzoic acid under specific conditions. The reaction may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as chlorination, sulfonation, and coupling reactions, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Types of Reactions:
Oxidation: The hydroxy group in the benzoic acid moiety can undergo oxidation to form a carboxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-methoxybenzoic acid: Similar structure with a methoxy group instead of a hydroxy group.
5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-aminobenzoic acid: Similar structure with an amino group instead of a hydroxy group.
5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-fluorobenzoic acid: Similar structure with a fluorine atom instead of a hydroxy group.
Uniqueness: 5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and influence the compound’s solubility, reactivity, and biological activity. This makes it distinct from its analogs with different substituents.
属性
IUPAC Name |
5-[(3-chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5S/c13-9-6-14-4-3-10(9)15-21(19,20)7-1-2-11(16)8(5-7)12(17)18/h1-6,16H,(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBKRXKFQWNYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=NC=C2)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1-hydroxyethyl)triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7602854.png)
![N-(2-methylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7602863.png)
![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B7602870.png)

![N-[1-(3-chlorophenyl)propyl]-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7602882.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B7602888.png)

![N-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enamide](/img/structure/B7602892.png)




